molecular formula C11H17NO B13613714 1-Amino-2-(2,3-dimethylphenyl)propan-2-ol

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol

Cat. No.: B13613714
M. Wt: 179.26 g/mol
InChI Key: GHLVTIIMZVAHAU-UHFFFAOYSA-N
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Description

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a dimethylphenyl substituent on the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(2,3-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-2-(2,3-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-10(9(8)2)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

GHLVTIIMZVAHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(CN)O)C

Origin of Product

United States

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